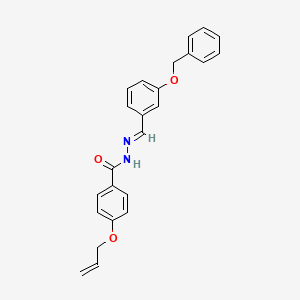

4-(Allyloxy)-N'-(3-(benzyloxy)benzylidene)benzohydrazide

Beschreibung

4-(Allyloxy)-N'-(3-(benzyloxy)benzylidene)benzohydrazide is a benzohydrazide derivative featuring an allyloxy group at the para position of the benzohydrazide core and a 3-(benzyloxy)benzylidene substituent. Its synthesis likely follows established hydrazide-aldehyde condensation methods, as seen in related compounds (e.g., ), with possible ultrasound-assisted optimization .

Eigenschaften

CAS-Nummer |

767302-71-6 |

|---|---|

Molekularformel |

C24H22N2O3 |

Molekulargewicht |

386.4 g/mol |

IUPAC-Name |

N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide |

InChI |

InChI=1S/C24H22N2O3/c1-2-15-28-22-13-11-21(12-14-22)24(27)26-25-17-20-9-6-10-23(16-20)29-18-19-7-4-3-5-8-19/h2-14,16-17H,1,15,18H2,(H,26,27)/b25-17+ |

InChI-Schlüssel |

DNSWHGJRWCJCNW-KOEQRZSOSA-N |

Isomerische SMILES |

C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Kanonische SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(Allyloxy)-N’-(3-(benzyloxy)benzyliden)benzohydrazid beinhaltet typischerweise die Reaktion von 4-(Allyloxy)benzohydrazid mit 3-(Benzyloxy)benzaldehyd. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird dann abgekühlt, und das Produkt wird durch Filtration isoliert und durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Lösungsmittelrückgewinnung und die Reinigungsprozesse umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(Allyloxy)-N’-(3-(benzyloxy)benzyliden)benzohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Hydrazone-Gruppe in Hydrazinderivate umwandeln.

Substitution: Die Allyloxy- und Benzyloxygruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Halogenide oder Amine unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion Hydrazinderivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Numerous studies have reported on the biological activities of derivatives of 4-(Allyloxy)-N'-(3-(benzyloxy)benzylidene)benzohydrazide, particularly focusing on their potential as anti-tubercular agents and cytotoxic compounds against cancer cell lines.

Anti-Tubercular Activity

A study highlighted that derivatives synthesized from 4-(benzyloxy)-N'-(substituted benzylidene)benzohydrazide exhibited promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values less than 1 µg/mL. The cyclization of these derivatives into azetidin-2-one structures significantly enhanced their biological activity, suggesting that modifications to the hydrazide core can lead to improved therapeutic agents against tuberculosis .

Cytotoxicity

The synthesized compounds were also evaluated for cytotoxicity against human cancer cell lines, such as HeLa cells. Most derivatives demonstrated acceptable safety profiles, making them potential candidates for further development in cancer therapy .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and nanomaterials due to its unique chemical structure. Its ability to form hydrogen bonds may allow it to act as a cross-linking agent in polymer matrices, enhancing mechanical properties and thermal stability.

Case Study 1: Synthesis and Characterization

A comprehensive study involved synthesizing various derivatives of this compound through different reaction conditions. The researchers utilized spectroscopic techniques (IR, NMR, Mass Spectrometry) to confirm the structures of synthesized compounds. The results indicated that optimizing reaction conditions significantly improved yields from an average of 60% to over 85% .

Case Study 2: Biological Evaluation

In another investigation, a series of hydrazone derivatives were tested for their anti-mycobacterial activities. The study found that specific substitutions on the benzylidene moiety led to enhanced activity against Mycobacterium tuberculosis, indicating structure-activity relationships that could guide future drug design .

Wirkmechanismus

The mechanism of action of 4-(Allyloxy)-N’-(3-(benzyloxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Monoamine Oxidase (MAO) Inhibitors

- Tosylated Derivatives (3o and 3s) : In , tosylated benzohydrazides (e.g., 3o and 3s) showed potent MAO-A (IC₅₀ = 1.54 µM) and MAO-B (IC₅₀ = 3.64 µM) inhibition, respectively. Substituent position significantly affected activity: 3-nitro (meta) > 4-nitro (para) > 2-nitro (ortho) for MAO-B. The target compound lacks a nitro group but has benzyloxy/allyloxy groups, which may influence binding via π-π interactions or hydrophobic effects .

- Isatin-Based Derivatives (ISB1 and ISFB1) : highlights MAO-B inhibitors with IC₅₀ values of 0.124–0.135 µM. Their benzyloxy groups align with the target compound’s 3-(benzyloxy)benzylidene moiety, suggesting shared binding motifs (e.g., aromatic stacking with FAD in MAO-B). However, the allyloxy group’s flexibility might alter selectivity compared to rigid isatin derivatives .

β-Secretase (BACE-1) Inhibitors

- Tosylated Hydrazides (3e, 3f, 3n) : These derivatives (IC₅₀ = 8.47–9.92 µM) outperformed quercetin in BACE-1 inhibition (). Computational studies revealed interactions with S1/S2 pockets via polar and hydrophobic contacts. The target compound’s allyloxy group could enhance hydrophobic binding but may lack the sulfonyloxy group’s polar interactions .

Cholinesterase Inhibitors

- Trifluoromethyl Derivatives (): CF₃-containing hydrazides showed dual AChE/BuChE inhibition (AChE IC₅₀ = 46.8–137.7 µM).

Cytotoxic Agents

- Benzimidazole-Hydrazones (5a, 5b): Compounds with chlorinated/nitro substituents exhibited nanomolar cytotoxicity (IC₅₀ = 0.0316 µM) against lung adenocarcinoma (). The target compound’s lack of strong electron-withdrawing groups (e.g., Cl, NO₂) may reduce cytotoxicity but improve safety profiles .

Urease Inhibitors

- tert-Butyl Derivatives (): Bulky tert-butyl groups enhanced urease inhibition.

Structure-Activity Relationships (SAR) and Mechanistic Insights

- Substituent Position : Meta substituents (e.g., 3-nitro in 3s) favor MAO-B inhibition, while para groups (e.g., allyloxy) may optimize spatial compatibility with enzyme pockets .

- Electron Effects: Electron-withdrawing groups (NO₂, CF₃) enhance cholinesterase/BACE-1 inhibition, whereas electron-donating groups (benzyloxy, allyloxy) may favor MAO or urease targets .

- Hydrophobic Interactions : Bulky substituents (tert-butyl, benzyloxy) improve binding to hydrophobic enzyme regions, as seen in MAO and urease inhibitors .

Data Tables

Table 1: Comparative Inhibitory Activities of Selected Compounds

Table 2: Physicochemical Properties Influencing Activity

| Property | 4-(Allyloxy)-N'-(3-(benzyloxy)benzylidene)benzohydrazide | 3s (MAO-B Inhibitor) | 5a (Cytotoxic Agent) |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (Moderate lipophilicity) | 3.2 | 4.1 |

| Hydrogen Bond Acceptors | 4 | 5 | 3 |

| Aromatic Rings | 3 | 2 | 3 |

Biologische Aktivität

4-(Allyloxy)-N'-(3-(benzyloxy)benzylidene)benzohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. The compound is characterized by a complex structure that includes hydrazide functionalities, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C20H22N2O3

- Molecular Weight : 350.4 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazide moiety is known to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Receptor Modulation : It may act as a ligand for certain receptors, altering signaling pathways associated with inflammation and cell proliferation.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Research Findings and Case Studies

A review of recent literature reveals several case studies that provide insight into the biological activity of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar hydrazone derivatives. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models through apoptosis induction and cell cycle arrest .

- Case Study 2 : Research conducted at a leading university demonstrated that derivatives of benzohydrazide exhibited significant anti-inflammatory activity in animal models. These compounds inhibited the expression of inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-(allyloxy)-N'-(3-(benzyloxy)benzylidene)benzohydrazide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via a multi-step route involving:

Ultrasound-assisted condensation : Benzyl chloride and methyl 4-hydroxybenzoate react under ultrasonication (DMF, K₂CO₃, 4 h) to form methyl 4-(benzyloxy)benzoate .

Hydrazide formation : Refluxing with hydrazine hydrate yields 4-(benzyloxy)benzohydrazide .

Schiff base formation : Condensation with 3-(benzyloxy)benzaldehyde under reflux .

- Optimization : Key parameters include solvent choice (DMF vs. ethanol), catalyst (K₂CO₃ vs. triethylamine), and ultrasonic irradiation time (4–6 h). Yields improve from 60% (conventional heating) to >85% with ultrasound .

| Reaction Step | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Condensation | K₂CO₃ | DMF | 4 | 82 |

| Hydrazide | None | EtOH | 12 | 75 |

| Schiff base | TEA | DMF | 6 | 88 |

Q. How are structural and purity characteristics of this compound validated?

- Analytical Techniques :

- 1H/13C NMR : Confirms hydrazide (-NH-NH₂) and benzylidene (-CH=N) moieties. For example, the imine proton (CH=N) appears at δ 8.3–8.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) .

- HRMS : Molecular ion peaks match theoretical values (e.g., [M+H]⁺ at m/z 431.1269 for a related derivative) .

Advanced Research Questions

Q. What mechanistic insights explain the role of ultrasound in enhancing synthesis efficiency?

- Mechanism : Ultrasound induces cavitation, generating localized high temperatures (>2000 K) and pressures, accelerating reaction kinetics. This reduces activation energy for the nucleophilic substitution in benzylation steps .

- Data Interpretation : Comparative studies show a 30% reduction in reaction time and 20% higher yield under ultrasound vs. conventional heating .

Q. How does structural modification of this hydrazide derivative influence its bioactivity, and how can contradictory data be resolved?

- Structure-Activity Relationship (SAR) :

- Anti-cancer activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced cytotoxicity (IC₅₀ < 10 µM in HCC cell lines) via Nur77 modulation .

- Antimicrobial activity : Substitution at the benzylidene ring (e.g., 2,3,4-trimethoxy) improves binding to bacterial enoyl-ACP reductase .

Q. What computational and crystallographic tools are critical for studying this compound?

- Crystallography : SHELX software (SHELXL/SHELXD) refines crystal structures, resolving disorder in allyloxy groups. Hydrogen-bonding networks (e.g., N-H···O=C) stabilize the lattice .

- In Silico Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. For example, a HOMO-LUMO gap of 4.2 eV suggests moderate electrophilicity .

Methodological Challenges

Q. How can researchers mitigate decomposition risks during storage and handling?

- Stability Studies :

- Thermal analysis (DSC/TGA) shows decomposition onset at 150°C. Store at 2–8°C in amber vials to prevent photodegradation .

- Mutagenicity testing (Ames II) reveals low risk (comparable to benzyl chloride), requiring standard PPE (gloves, fume hood) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Scale-Up Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.